2-(Chloromethyl)-6-iodo-4-methoxypyridine
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Overview
Description
2-(Chloromethyl)-6-iodo-4-methoxypyridine is a heterocyclic organic compound that contains a pyridine ring substituted with chloromethyl, iodo, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-iodo-4-methoxypyridine can be achieved through several synthetic routes. One common method involves the chloromethylation of 6-iodo-4-methoxypyridine. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-iodo-4-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen groups.
Coupling Reactions: The iodo group can be involved in coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(Chloromethyl)-6-iodo-4-methoxypyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-iodo-4-methoxypyridine depends on its specific application. In general, the compound can interact with various molecular targets and pathways. For example, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the chloromethyl and iodo groups can enhance the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4-methoxypyridine: Lacks the iodo group, which may affect its reactivity and applications.
6-Iodo-4-methoxypyridine: Lacks the chloromethyl group, leading to different chemical properties and reactivity.
2-(Chloromethyl)-6-iodopyridine: Lacks the methoxy group, which can influence its solubility and reactivity.
Uniqueness
2-(Chloromethyl)-6-iodo-4-methoxypyridine is unique due to the presence of all three substituents (chloromethyl, iodo, and methoxy) on the pyridine ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications, making it a valuable compound in research and industry .
Properties
CAS No. |
1393540-67-4 |
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Molecular Formula |
C7H7ClINO |
Molecular Weight |
283.49 g/mol |
IUPAC Name |
2-(chloromethyl)-6-iodo-4-methoxypyridine |
InChI |
InChI=1S/C7H7ClINO/c1-11-6-2-5(4-8)10-7(9)3-6/h2-3H,4H2,1H3 |
InChI Key |
LJOJKWKYUCVUMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)I)CCl |
Origin of Product |
United States |
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